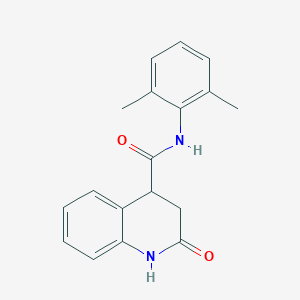
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
作用機序
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the activation of the receptor by glutamate. By blocking the activity of AMPA receptors, N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide can reduce the excitability of neurons and prevent excessive glutamate release, which is associated with various neurological disorders.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the reduction of excitatory neurotransmission, inhibition of seizures, and neuroprotection against ischemic damage. N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for AMPA receptors, as well as its ability to cross the blood-brain barrier. However, N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide also has limitations, such as its short half-life, which can limit its effectiveness in long-term experiments.
将来の方向性
There are several potential future directions for research on N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, including the development of more potent and selective AMPA receptor antagonists, the investigation of the role of AMPA receptors in neurological disorders, and the exploration of the therapeutic potential of N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in combination with other drugs or therapies. Additionally, further research is needed to better understand the physiological and pathological functions of AMPA receptors in the central nervous system.
In conclusion, N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a potent and selective antagonist of the AMPA receptor subtype and has significant potential for therapeutic applications in various neurological disorders. Its use in scientific research has led to significant advancements in the understanding of the physiological and pathological functions of AMPA receptors in the central nervous system, and there are several potential future directions for research on N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide.
合成法
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide can be synthesized through a multistep process involving the condensation of 2,6-dimethylphenylamine with ethyl acetoacetate, followed by cyclization and subsequent amidation. The final product can be obtained through recrystallization and purification techniques.
科学的研究の応用
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been widely used in scientific research for its ability to selectively block AMPA receptors, which play a crucial role in excitatory neurotransmission. The use of N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has led to significant advancements in the understanding of the physiological and pathological functions of AMPA receptors in the central nervous system.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-6-5-7-12(2)17(11)20-18(22)14-10-16(21)19-15-9-4-3-8-13(14)15/h3-9,14H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBRXVOATXZEAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491987.png)
![2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491994.png)
![2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491999.png)

![2-[(3,4-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492023.png)
![2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492030.png)
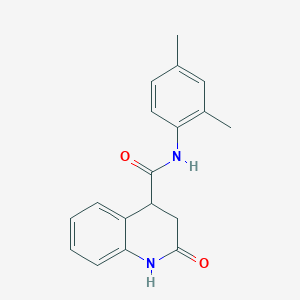
![2-[(3,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492052.png)
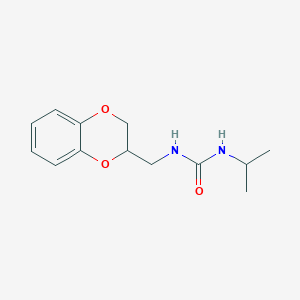
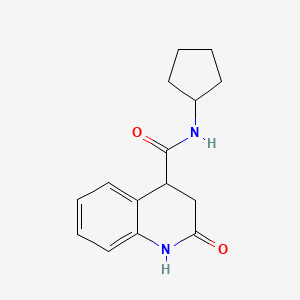
![2-[(3,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492074.png)
![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)
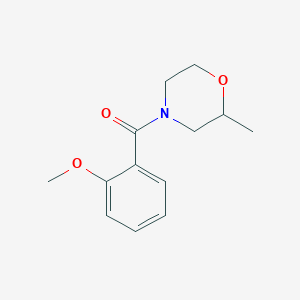
![1-[(3-Methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7492100.png)